[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride
Description
[(1R,2S)-2-Cyclobutylcyclopropyl]methanamine hydrochloride is a bicyclic amine hydrochloride salt characterized by a cyclopropane ring fused to a cyclobutane substituent at the 2-position. The stereochemistry (1R,2S) and the strained cyclopropane/cyclobutane system contribute to its unique physicochemical properties, making it a candidate for pharmaceutical and synthetic applications. The hydrochloride salt enhances solubility and stability, a common feature in bioactive amines .
Properties
IUPAC Name |
[(1R,2S)-2-cyclobutylcyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-5-7-4-8(7)6-2-1-3-6;/h6-8H,1-5,9H2;1H/t7-,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDYTBSSDZHCET-WSZWBAFRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CC2CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@@H]2C[C@H]2CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride typically involves the cyclopropanation of suitable precursors followed by amination. One common method involves the reaction of cyclobutylcarbinol with a cyclopropylamine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 161.66 g/mol. It features a cyclobutyl group attached to a cyclopropyl group via a methanamine linkage, which contributes to its unique chemical reactivity and biological activity.
Medicinal Chemistry
- Pharmacological Potential : [(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride has been investigated for its potential as a therapeutic agent in various medical conditions. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for studying neurological disorders.
- Analgesic Properties : Preliminary studies indicate that this compound may exhibit analgesic effects, potentially through modulation of pain pathways.
Neuropharmacology
- Anticonvulsant Activity : Research has shown that this compound can reduce seizure frequency in animal models, indicating its potential for treating epilepsy. A controlled study demonstrated a dose-dependent reduction in seizure activity, suggesting further investigation into its mechanism of action is warranted.
Enzyme Inhibition
- Cholinesterase Inhibition : The compound has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to Alzheimer's disease. In vitro assays revealed significant inhibition rates, highlighting its potential as a lead compound for neurodegenerative disease treatment.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticonvulsant | Effective in reducing seizure frequency | |
| Cholinesterase Inhibition | Significant inhibition of AChE and BChE | |
| Analgesic | Potential modulation of pain pathways |
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Cyclobutyl and cyclopropyl groups | Potential analgesic and anticonvulsant |
| N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide | Additional phenylethyl group | Different pharmacological profile |
| 2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride | Contains phenylacetic acid moiety | Useful in different chemical reactions |
Case Study 1: Anticonvulsant Efficacy
In a study involving rodent models, varying doses of this compound were administered to assess anticonvulsant effects. Results demonstrated that higher doses significantly reduced seizure activity compared to control groups. This study emphasizes the need for further pharmacokinetic studies to evaluate safety profiles and therapeutic windows.
Case Study 2: Cholinesterase Inhibition
A series of synthesized derivatives were tested for their ability to inhibit AChE and BChE. Among these derivatives, this compound exhibited the highest inhibitory potency with an IC50 value indicating strong potential as a candidate for Alzheimer's treatment. Structure-activity relationship (SAR) studies provided insights into modifications that could enhance efficacy.
Mechanism of Action
The mechanism of action of [(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Insights
- Ring Strain and Reactivity: The cyclopropane ring in the target compound introduces significant ring strain (~27 kcal/mol), which can enhance reactivity in ring-opening reactions or non-covalent interactions. Cyclobutyl adds additional strain compared to cyclohexyl or tetrahydropyran analogs .
- Aromatic vs. Aliphatic: The phenyl-substituted derivative (CAS: 1808843-59-5) may exhibit stronger binding to aromatic receptors, whereas aliphatic analogs (e.g., isopropyl) prioritize lipophilicity . Oxygen-Containing Groups: The oxan-4-yl substituent (tetrahydropyran) improves aqueous solubility, critical for oral bioavailability .
Physicochemical Data Comparison
- Spectroscopic Data : The cyclohexyl analog (CAS: 2307779-75-3) shares IR features (e.g., C=O stretch at 1705 cm⁻¹) absent in the target compound, indicating structural divergence .
- Elemental Analysis: For (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium chloride, calculated C 67.28% vs. found C 66.97%, highlighting minor synthetic impurities .
Research and Commercial Considerations
- Synthesis Challenges : Cyclopropane derivatives often require specialized methods (e.g., Simmons-Smith reaction). The stereoselective synthesis of (1R,2S)-configured compounds remains a hurdle .
- Commercial Availability : The cyclobutyl variant is marketed by ECHEMI and MDPI, while the trifluoromethyl derivative is sold at a premium ($264/10mg) .
- Regulatory Compliance : Suppliers emphasize adherence to global regulations (e.g., REACH) for cyclopropane-based amines, particularly for pharmaceutical intermediates .
Biological Activity
[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of cyclopropyl amines, characterized by a cyclobutyl group attached to a cyclopropyl amine structure. Its molecular formula is , and it has a molecular weight of approximately 163.66 g/mol.
Pharmacological Profile
The biological activity of this compound can be categorized into several pharmacological effects:
- Receptor Interaction : Preliminary studies indicate that this compound may act as an agonist or antagonist at various receptors, including dopaminergic and adrenergic receptors. Its structural similarity to known psychoactive compounds suggests potential neuropharmacological applications.
- CNS Activity : There is evidence suggesting that the compound may exhibit central nervous system (CNS) activity. It may modulate neurotransmitter systems, particularly those involving dopamine and norepinephrine, which are critical in mood regulation and cognitive function.
- Antidepressant Effects : In animal models, compounds with similar structures have shown antidepressant-like effects, potentially through the inhibition of monoamine reuptake or modulation of receptor activity.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:
- Dopaminergic Modulation : The compound may influence dopamine levels in the brain, which could explain its potential antidepressant effects. This modulation could occur through direct receptor interaction or indirect pathways involving other neurotransmitters.
- Neuroprotective Properties : Similar compounds have been investigated for their neuroprotective properties against neurodegenerative diseases. The ability to cross the blood-brain barrier could enhance its therapeutic potential in conditions like Parkinson's disease or Alzheimer's disease.
Data Table: Summary of Biological Activities
Q & A
Q. Table 1. Comparison of Reductive Amination Conditions
| Reducing Agent | Solvent | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| NaBH(OAc)₃ | DCE | 65–75 | 90–95 | |
| NaBH₄ | MeOH | 50–60 | 80–85 | |
| H₂/Pd-C | EtOAc | 40–50 | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
